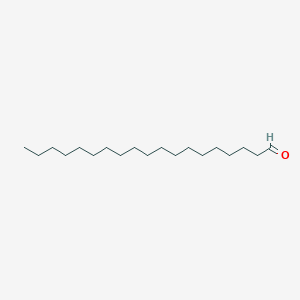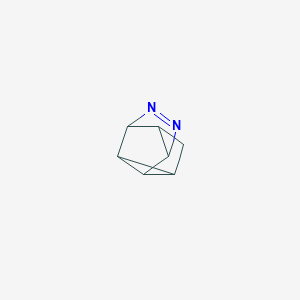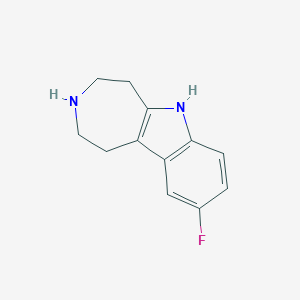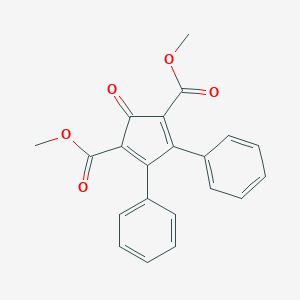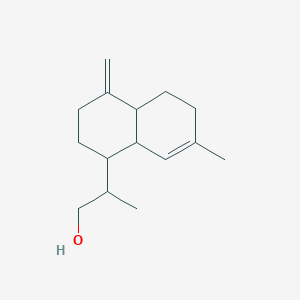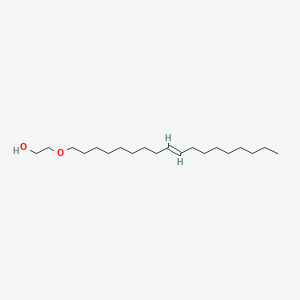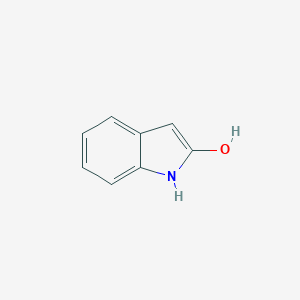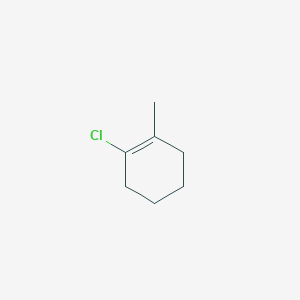
1-Chloro-2-methylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-methylcyclohexene is an organic compound that belongs to the family of cycloalkenes. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized using different methods, and it has shown great potential as a research tool due to its unique properties.
Wirkmechanismus
1-Chloro-2-methylcyclohexene acts as an electrophile due to the presence of the chlorine atom. It undergoes addition reactions with nucleophiles such as water, alcohols, and amines. The reaction mechanism involves the formation of a carbocation intermediate, which is then attacked by the nucleophile.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-Chloro-2-methylcyclohexene. However, studies have shown that this compound can cause skin irritation and respiratory tract irritation upon exposure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Chloro-2-methylcyclohexene in lab experiments is its ability to undergo addition reactions with a variety of nucleophiles. Additionally, this compound is readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential to cause skin and respiratory tract irritation upon exposure.
Zukünftige Richtungen
There are several future directions for the use of 1-Chloro-2-methylcyclohexene in scientific research. One potential direction is the synthesis of new biologically active compounds using this compound as a starting material. Another direction is the study of the reaction mechanisms and kinetics of addition reactions involving 1-Chloro-2-methylcyclohexene. Additionally, this compound can be used in the development of new synthetic routes for the synthesis of other organic compounds.
Synthesemethoden
The synthesis of 1-Chloro-2-methylcyclohexene can be achieved using different methods. One of the most common methods is the reaction between 1-chloro-2-methylcyclohexane and a strong base such as potassium hydroxide. The reaction takes place in the presence of an alcohol solvent, and the product is obtained through distillation. Another method involves the reaction between cyclohexene and hydrogen chloride gas in the presence of a catalyst such as aluminum chloride.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-methylcyclohexene has been used in various scientific research applications. It has been used as a reactant in the synthesis of other organic compounds. It has also been used as a starting material in the synthesis of biologically active compounds such as antitumor agents. Additionally, this compound has been used in the study of reaction mechanisms and kinetics.
Eigenschaften
CAS-Nummer |
16642-49-2 |
|---|---|
Produktname |
1-Chloro-2-methylcyclohexene |
Molekularformel |
C7H11Cl |
Molekulargewicht |
130.61 g/mol |
IUPAC-Name |
1-chloro-2-methylcyclohexene |
InChI |
InChI=1S/C7H11Cl/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3 |
InChI-Schlüssel |
DZIYMXLYTUVIQE-UHFFFAOYSA-N |
SMILES |
CC1=C(CCCC1)Cl |
Kanonische SMILES |
CC1=C(CCCC1)Cl |
Synonyme |
1-Chloro-2-methyl-1-cyclohexene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)




